molecular formula C13H18N2O3S B6502649 1-methanesulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide CAS No. 1428370-78-8

1-methanesulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide

Cat. No.: B6502649
CAS No.: 1428370-78-8
M. Wt: 282.36 g/mol
InChI Key: DMXHAVLZZGXCMV-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties

Preparation Methods

The synthesis of 1-methanesulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the azetidine ring. Common starting materials include azetidine-3-carboxylic acid and methanesulfonyl chloride.

    Formation of Azetidine Ring: The azetidine ring is formed through cyclization reactions. One common method involves the reaction of azetidine-3-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine.

    N-Substitution: The N-(1-phenylethyl) group is introduced through nucleophilic substitution reactions. This can be achieved by reacting the intermediate azetidine with 1-phenylethylamine under appropriate conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-Methanesulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the sulfonyl group. Common reagents include alkyl halides or amines, leading to the formation of substituted azetidines.

    Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear amines or other derivatives.

Scientific Research Applications

1-Methanesulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. Its unique structure may impart specific biological activities, making it a candidate for the development of new therapeutic agents.

    Materials Science: The compound’s reactivity and ability to form polymers make it useful in the development of advanced materials, such as coatings and adhesives.

    Biological Studies: Researchers study the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

    Catalysis: The compound’s unique structure can be utilized in catalytic processes, including asymmetric synthesis and polymerization reactions.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, depending on its structure and functional groups. The azetidine ring and sulfonyl group play crucial roles in binding to the target and exerting its effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

1-Methanesulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide can be compared with other azetidine derivatives and sulfonyl-containing compounds:

    Azetidine-3-carboxylic Acid: This compound is a precursor in the synthesis of this compound and shares the azetidine ring structure.

    Methanesulfonyl Azetidine: This compound contains the sulfonyl group and azetidine ring but lacks the N-(1-phenylethyl) substitution.

    N-(1-Phenylethyl)azetidine: This compound contains the azetidine ring and N-(1-phenylethyl) group but lacks the sulfonyl group.

Properties

IUPAC Name

1-methylsulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-10(11-6-4-3-5-7-11)14-13(16)12-8-15(9-12)19(2,17)18/h3-7,10,12H,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXHAVLZZGXCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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